Cas no 671-95-4 (Clofenamide)

Clofenamide is a sulfonamide-derived diuretic agent primarily used in the management of edema and hypertension. Its mechanism of action involves inhibiting carbonic anhydrase in the renal tubules, promoting the excretion of sodium, potassium, and bicarbonate, thereby reducing fluid retention. Clofenamide exhibits a favorable pharmacokinetic profile with predictable absorption and a moderate duration of action, making it suitable for controlled therapeutic regimens. Its efficacy in lowering intraocular pressure also lends utility in glaucoma treatment. The compound is characterized by its well-documented safety profile and compatibility with adjunct therapies. Clofenamide’s specificity for renal carbonic anhydrase minimizes off-target effects, enhancing its clinical applicability.
Clofenamide structure
Clofenamide structure
Product Name:Clofenamide
CAS No:671-95-4
MF:C6H7ClN2O4S2
MW:270.713777780533
CID:503350
PubChem ID:69594
Update Time:2025-11-01

Clofenamide Chemical and Physical Properties

Names and Identifiers

    • 1,3-Benzenedisulfonamide,4-chloro-
    • Clofenamide
    • 4-chlorobenzene-1,3-disulfonamide
    • 1-Chlor-2,4-bis-sulfamoyl-benzol
    • 4-Chlor-benzol-1,3-disulfonamid
    • 4-Chlor-benzol-1,3-disulfonsaeure-diamid
    • 4-chloro-benzene-1,3-disulfonamide
    • 4-chloro-benzene-1,3-disulfonic acid diamide
    • Aponiere
    • Aquedux
    • Diumide
    • Eleklin
    • Frictan
    • Haflutan
    • Indigatin
    • Mahi
    • Monochlorphenamide
    • Clofenamide (JAN/INN)
    • Tox21_111814_1
    • CS-0078369
    • Q5134876
    • CLOFENAMIDE [WHO-DD]
    • 4-Chlor-1,3-benzoldisulfonamid
    • HY-119919
    • 671-95-4
    • Clofenamide [INN:JAN]
    • NCGC00160444-01
    • Tox21_111814
    • NENBAISIHCWPKP-UHFFFAOYSA-N
    • SMR000685791
    • CHEMBL1865258
    • CLOFENAMIDE [MI]
    • Salco
    • Oprea1_167182
    • CAS-671-95-4
    • BRD-K04184784-001-05-4
    • DTXSID4046153
    • 4-Chloro-1,3-benzenedisulfonamide
    • SCHEMBL310408
    • UNII-582ILN204B
    • 582ILN204B
    • EINECS 211-588-5
    • Chlorfenamid [Czech]
    • CLOFENAMIDE [INN]
    • DB13663
    • m-Benzenedisulfonamide, 4-chloro-
    • Saltron
    • Clofenamida
    • EN300-120606
    • Z56877166
    • NS00036098
    • Clofenamidum
    • MLS000881214
    • DTXCID2026153
    • BRN 2142672
    • Soluran
    • CHEBI:31418
    • 4-Chloro-m-benzenedisulfonamide
    • Macashi
    • Chloramidobenzol
    • Chlorphenamide
    • Chlorfenamid
    • 4-Chloro-3-sulfonamidobenzenesulfonamide
    • 4-Chloro-m-benzendisulfonamide
    • AKOS001050426
    • FT-0665110
    • Clofenamida [INN-Spanish]
    • CLOFENAMIDE [JAN]
    • D01822
    • 1,3-Benzenedisulfonamide, 4-chloro-
    • Clofenamid
    • NCGC00160444-02
    • Clofenamidum [INN-Latin]
    • Salzen
    • Diuretic 2822
    • Inchi: 1S/C6H7ClN2O4S2/c7-5-2-1-4(14(8,10)11)3-6(5)15(9,12)13/h1-3H,(H2,8,10,11)(H2,9,12,13)
    • InChI Key: NENBAISIHCWPKP-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C=C1S(N)(=O)=O)S(N)(=O)=O

Computed Properties

  • Exact Mass: 269.95400
  • Monoisotopic Mass: 269.954
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 421
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: _0.7
  • Topological Polar Surface Area: 137A^2

Experimental Properties

  • Density: 1.7±0.1 g/cm3
  • Melting Point: 206-207° (Davies); mp 217-219° (Olivier)
  • Boiling Point: 551.6±60.0 °C at 760 mmHg
  • Flash Point: 287.4±32.9 °C
  • Refractive Index: 1.627
  • PSA: 137.08000
  • LogP: 3.19700
  • Vapor Pressure: 0.0±1.5 mmHg at 25°C

Clofenamide Security Information

Clofenamide Customs Data

  • HS CODE:2935009090
  • Customs Data:

    China Customs Code:

    2935009090

    Overview:

    2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%

Clofenamide Pricemore >>

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Clofenamide Suppliers

Amadis Chemical Company Limited
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(CAS:671-95-4)Clofenamide
Order Number:A1242159
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:06
Price ($):1924
Email:sales@amadischem.com

Clofenamide Related Literature

  • 1. A stereochemical study of the dissociative substitution reactions of N-(S)-α-phenylethyl-P-t-butylphosphonamidic chloride with t-butylamine and isopropylamine
    Sally Freeman,Martin J. P. Harger J. Chem. Soc. Perkin Trans. 1 1988 2737
  • 2. Organic chemistry
  • 3. Stereospecificity in the rearrangement reactions of an N-phosphinoyl-O-sulfonylhydroxylamine with methylamine and tert-butylamine: retention of configuration at phosphorus as evidence for the initial formation of a phosphonamidic sulfonic mixed anhydride
    Martin J. P. Harger,Ramesh Sreedharan-Menon J. Chem. Soc. Perkin Trans. 1 1994 3261
  • 4. 403. Some derivatives of 3 : 4 : 3′ : 4′-tetramethoxydiphenyl
    R. I. T. Cromartie,John Harley-Mason,D. G. P. Wannigama J. Chem. Soc. 1958 1982
  • 5. Biphenylenes. Part 32. A new, general synthesis of mono- and poly-benzobiphenylenes from substituted benzocyclobutene-1,2-diones and ortho-bis(cyanomethyl)arenes
    Paul R. Buckland,Nigel P. Hacker,John F. W. McOmie J. Chem. Soc. Perkin Trans. 1 1983 1443

Additional information on Clofenamide

Clofenamide (CAS No. 671-95-4): An Overview of Its Properties, Applications, and Recent Research

Clofenamide (CAS No. 671-95-4) is a chemical compound that has garnered significant attention in the fields of chemistry, biology, and pharmacology due to its unique properties and potential applications. This comprehensive overview aims to provide a detailed understanding of Clofenamide, including its chemical structure, physical and chemical properties, biological activities, and recent research findings.

Chemical Structure and Physical Properties

Clofenamide is an organic compound with the molecular formula C13H13ClN2O2. It is a white to off-white crystalline solid with a molecular weight of 264.70 g/mol. The compound is slightly soluble in water but exhibits good solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). The melting point of Clofenamide is reported to be around 185-187°C.

The chemical structure of Clofenamide features a benzene ring substituted with a chloro group and an amide functionality. The presence of these functional groups contributes to its unique physical and chemical properties, making it a valuable compound for various applications in research and development.

Biological Activities and Mechanisms of Action

Clofenamide has been extensively studied for its biological activities, particularly its potential as an antifungal agent. Research has shown that Clofenamide exhibits significant antifungal activity against a wide range of fungi, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. The mechanism of action involves the inhibition of fungal cell wall synthesis, leading to cell death.

In addition to its antifungal properties, Clofenamide has also been investigated for its potential as an antiparasitic agent. Studies have demonstrated that it can effectively inhibit the growth of protozoan parasites such as Plasmodium falciparum, the causative agent of malaria. The compound's ability to disrupt parasite metabolism and inhibit key enzymes involved in energy production makes it a promising candidate for the development of new antiparasitic drugs.

Clofenamide has also shown potential in the treatment of certain types of cancer. Preclinical studies have indicated that it can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation. Specifically, Clofenamide has been shown to inhibit the activity of the Akt/mTOR pathway, which is often dysregulated in cancer cells.

Recent Research Developments

The ongoing research on Clofenamide continues to uncover new insights into its biological activities and potential therapeutic applications. A recent study published in the Journal of Medicinal Chemistry explored the use of Clofenamide-based derivatives as potent antifungal agents. The researchers synthesized a series of novel compounds by modifying the amide functionality and evaluated their antifungal activity against clinically relevant fungal strains. The results showed that several derivatives exhibited enhanced antifungal potency compared to the parent compound.

In another study published in the Journal of Biological Chemistry, researchers investigated the mechanism by which Clofenamide-induced apoptosis in cancer cells. Using a combination of biochemical assays and cellular models, they found that Clofenamide-treatment led to the activation of caspase-3/7 and the cleavage of poly(ADP-ribose) polymerase (PARP), key markers of apoptosis. Furthermore, they demonstrated that the compound could sensitize cancer cells to chemotherapeutic agents such as cisplatin and doxorubicin.

A third area of recent research has focused on the potential use of Clofenamide-based formulations for topical applications. A study published in the International Journal of Pharmaceutics evaluated the efficacy and safety of a topical gel containing Clofenamide-for the treatment of superficial fungal infections. The results showed that the gel formulation was effective in reducing fungal burden and improving clinical symptoms without causing significant adverse effects.

Safety Considerations and Future Directions

While Clofenamide-exhibits promising biological activities, it is important to consider its safety profile before advancing it into clinical trials or therapeutic use. Preclinical studies have generally shown that Clofenamide-is well-tolerated at therapeutic doses; however, further investigations are needed to fully assess its toxicity and potential side effects.

The future directions for research on Clofenamide-include optimizing its chemical structure to enhance its potency and selectivity for specific targets. Additionally, developing novel delivery systems such as nanoparticles or liposomes could improve its bioavailability and reduce systemic side effects. Clinical trials will be essential to validate the safety and efficacy of Clofenamide\sumo>-based therapies in human subjects.

In conclusion, Clofenamide\sumo>(CAS No. 671-95-4) is a versatile compound with a wide range of biological activities and potential therapeutic applications. Ongoing research continues to expand our understanding of its mechanisms of action and optimize its use for various medical conditions. As new findings emerge, it is likely that this compound will play an increasingly important role in drug development and clinical practice.

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Amadis Chemical Company Limited
(CAS:671-95-4)Clofenamide
A1242159
Purity:99%
Quantity:1g
Price ($):1924
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